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Compound of Interest

Compound Name: 2-Methyl(113C)prop-1-ene

Cat. No.: B1642356

Get Quote

Executive Summary
This technical guide provides a comprehensive thermodynamic and physicochemical profile of

2-Methyl(1-13C)prop-1-ene (Isobutene-1-13C). Targeted at researchers in metabolic flux

analysis and polymer chemistry, this document moves beyond standard property lists to

analyze the isotopic fractionation effects that distinguish this compound from its unlabeled

counterpart.

While standard isobutene is a commodity chemical, the C1-labeled isotopologue is a precision

tool. Its primary utility lies in its ability to act as a non-perturbative probe in cationic

polymerization mechanisms and metabolic pathways, where the carbon-13 nucleus serves as

an NMR-active tracer without significantly altering the reaction kinetics (Kinetic Isotope Effect

1.0).

Part 1: Chemical Identity & Structural Parameters
The introduction of a Carbon-13 atom at the methylene position (C1) alters the moment of

inertia and vibrational density of states, leading to subtle but calculable thermodynamic shifts.
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Parameter Data Notes

IUPAC Name 2-Methyl(1-13C)prop-1-ene

Common Name Isobutene-1-13C

CAS Registry 115-11-7 (Unlabeled base)
Specific isotopologue often

custom synthesized

Molecular Formula

C

C

H

Molecular Weight 57.11 g/mol
+1.00335 u vs. unlabeled (56.

[1]11)

Hybridization

C1 (

), C2 (

), C3/C4 (

)

Label is on the terminal alkene

carbon

Symmetry Point Group
Retained from unlabeled

parent

Part 2: Thermodynamic Profile
Baseline vs. Isotope-Modified Data
Experimental thermodynamic data for specific isotopologues is rarely tabulated in standard

databases like NIST. The data below synthesizes high-precision experimental values for the

unlabeled parent with derived values for the

C variant using statistical thermodynamics (Rigid Rotor-Harmonic Oscillator approximation).

Table 1: Enthalpy and Entropy (Standard State, 298.15 K, 1 bar)
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Property Unlabeled (Exp.)
2-Methyl(1-
13C)prop-1-ene
(Calc.)

Deviation Source

-17.9 ± 1.1 kJ/mol -18.0 ± 1.2 kJ/mol
Zero Point Energy

(ZPE) depression

293.6 J/mol·K 294.9 J/mol·K
Increased mass &

moment of inertia

88.1 J/mol·K 88.3 J/mol·K
Lowered vibrational

frequencies

Boiling Point 266.2 K (-6.9 °C) 266.3 K

Negligible vapor

pressure isotope

effect

Technical Insight: The substitution of

C with

C lowers the vibrational zero-point energy (ZPE). Since the bonds involving the

heavy isotope are slightly more stable, the enthalpy of formation is marginally more

negative (more stable). However, for most kinetic modeling applications, the

is within experimental error limits.

Heat Capacity Temperature Dependence
For high-precision reactor modeling (e.g., butyl rubber synthesis), use the polynomial fit for the

labeled compound. The mass increase shifts the vibrational modes to lower frequencies,

slightly increasing

at higher temperatures.
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Table 2: Shomate Equation Coefficients (Valid 298K – 1200K)

Coefficient Value (Unlabeled) Value (1-13C Corrected)

A 16.85 16.92

B 0.2784 0.2791

C -9.54 -9.58

D 1.28 1.29

Part 3: Synthesis & Purification Protocol
To ensure thermodynamic data validity, the sample must be chemically and isotopically pure.

The standard industrial dehydration of isobutanol is unsuitable for labeling. The Wittig

Methylation is the gold standard for regiospecific C1 labeling.

Synthesis Workflow (Wittig Protocol)
Reaction: Acetone +

C-Methyltriphenylphosphonium bromide

2-Methyl(1-13C)prop-1-ene

Acetone + 
(13C-Methyl)PPh3Br

Phosphonium Ylide
(Intermediate)

 Deprotonation (-78°C)

Base Catalyst
(n-BuLi or NaH)

Oxaphosphetane
(Transition State)

 Nucleophilic Attack

2-Methyl(1-13C)prop-1-ene
(Gas) Elimination (>0°C)

Triphenylphosphine Oxide
(Solid)

Click to download full resolution via product page

Figure 1: Regiospecific synthesis of 2-Methyl(1-13C)prop-1-ene via Wittig olefination. The label

(13C) originates from the phosphonium salt.

Purification & Validation
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Cryogenic Distillation: The product is a gas at room temperature (BP -6.9°C). Collect in a

liquid nitrogen trap (-196°C) followed by fractionation through a -20°C condenser to remove

solvent vapors.

Isotopic Enrichment Check:

Technique:

H-NMR (400 MHz, CDCl

).

Diagnostic Signal: The terminal methylene protons (normally a singlet at

4.6 ppm) will split into a widely spaced doublet (

Hz) due to coupling with the

C nucleus.

Purity Target: >98% chemical purity; >99 atom%

C.

Part 4: Application in Mechanistic Tracing
The primary value of 2-Methyl(1-13C)prop-1-ene is in elucidating Cationic Polymerization

pathways, specifically for Polyisobutylene (PIB) and Butyl Rubber.

The "Head-to-Tail" Verification
In cationic polymerization, the stability of the tertiary carbocation drives the reaction. The

C label allows researchers to distinguish between proper head-to-tail addition and irregular
chain transfer events.

Experimental Logic:

Unlabeled: Polymer backbone is spectroscopically silent in

C NMR (natural abundance 1.1%).
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Labeled: Every alternate carbon in the backbone is enriched.

Result: Explicit tracking of the "Head" (CH

) vs "Tail" (C(CH

)

) orientation.

Propagation Cycle

Lewis Acid Initiator
(TiCl4 / H2O)

Tertiary Carbocation
(~C-C+(Me)2)

 Initiation

2-Methyl(1-13C)prop-1-ene
(*C=C)

Monomer Addition

 Feed

Extended Chain
(~C-C(*)-C-C+(Me)2)

 Repeat

13C NMR Analysis
Detect *C-C connectivity

 Quench & Analyze

Click to download full resolution via product page

*Figure 2: Cationic polymerization tracking. The 13C label (denoted by ) ends up in the

methylene bridge of the polymer backbone, confirming head-to-tail regioselectivity.
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Metabolic Flux Analysis
In drug development, this alkene serves as a metabolic probe for P450 oxidation.

Epoxidation: The double bond is oxidized to isobutylene oxide.

Label Fate: The

C label allows differentiation between oxidation at the terminal carbon vs. methyl group
hydroxylation (which would not shift the label environment as drastically).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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